molecular formula C23H34N6O3 B12418581 TLR7 agonist 4

TLR7 agonist 4

Cat. No.: B12418581
M. Wt: 442.6 g/mol
InChI Key: HKPICDFVVGLXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7 agonists are immunostimulatory molecules that activate Toll-like receptor 7 (TLR7), a key player in antiviral and antitumor immunity. This compound features hydrophobic acyl tail modifications that enhance potency while maintaining selectivity over TLR8, a critical factor in reducing systemic toxicity .

TLR7 agonist 4 exemplifies advancements in targeted delivery strategies to mitigate cytokine release syndrome (CRS), a common limitation of systemic TLR7 activation. Its design prioritizes high permeability for ADC-mediated tumor localization, enabling localized immune activation .

Properties

Molecular Formula

C23H34N6O3

Molecular Weight

442.6 g/mol

IUPAC Name

2-amino-N-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethyl]-2-methylpropanamide

InChI

InChI=1S/C23H34N6O3/c1-6-31-13-17-28-18-19(15-9-7-8-10-16(15)27-20(18)24)29(17)14-22(2,3)32-12-11-26-21(30)23(4,5)25/h7-10H,6,11-14,25H2,1-5H3,(H2,24,27)(H,26,30)

InChI Key

HKPICDFVVGLXQD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)N)C3=CC=CC=C3N=C2N

Origin of Product

United States

Preparation Methods

Structural Characterization and Target Identification

TLR7 agonist 4 (C₁₈H₂₄N₆) belongs to the purine-derived imidazoquinoline class, characterized by a pyrazine-carboxamide core substituted with piperazine and difluorophenoxy groups. Computational docking studies suggest its interaction with the TLR7 ligand-binding domain involves hydrogen bonding with residues such as Phe409 and Tyr575, akin to other imidazoquinolines. The compound’s dual TLR7/8 activity arises from its ability to stabilize both receptors’ active conformations, though with a 500-fold selectivity bias toward TLR7 in reporter assays.

Synthetic Routes for Imidazoquinoline Scaffolds

Core Heterocycle Assembly

The imidazo[4,5-c]quinoline scaffold is constructed via a Friedländer annulation, as demonstrated in the synthesis of analog 1 (PMC10577892):

  • Quinoline Formation : 4-Chloro-3-nitroquinoline is reacted with benzylamine in DMF at 80°C, yielding the substituted quinoline intermediate (85% yield).
  • Imidazole Cyclization : The intermediate undergoes cyclization with ammonium acetate in acetic acid, forming the imidazo[4,5-c]quinoline core.
Key Reaction Conditions:
Step Reagents Temperature Yield
1 Benzylamine, DMF 80°C 85%
2 NH₄OAc, AcOH 120°C 72%

Functionalization at the 1-Position

Introduction of the 4-nitrobenzyl group at the imidazole’s 1-position is critical for TLR7 binding:

  • Alkylation : The core scaffold is treated with 4-nitrobenzyl bromide in the presence of K₂CO₃ in DMF, achieving regioselective alkylation (Scheme 1A).
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enhancing hydrophilicity.

Challenges : Competing alkylation at the 3-position is mitigated by steric hindrance from the quinoline moiety.

Hydrophobic Tail Modifications for Enhanced Potency

Acyl vs. Alkyl Tail Additions

Comparative studies on analog 1 derivatives reveal stark differences in activity based on tail chemistry:

Table 1: TLR7 Agonist Activity of Tail-Modified Derivatives
Compound Tail Type EC₅₀ (TLR7, nM) Permeability (PAMPA, nm/s)
1 Parent 12.3 18.7
16b C₈H₁₇CO- 6.8 21.4
19a C₄H₉- >1000 15.2

Key Findings :

  • Acyl tails (e.g., 16b ) improve potency by 2-fold while maintaining permeability.
  • Alkyl tails (e.g., 19a ) disrupt π-stacking interactions with Tyr575, reducing activity.

Conjugation Strategies for Targeted Delivery

Lipid conjugation enhances cellular uptake and endosomal localization, as seen in DOPE-TLR7a conjugates:

  • Carbodiimide Coupling : The carboxylic acid of this compound is activated with EDC/NHS and conjugated to diacyl phosphatidylethanolamine (DOPE) in chloroform.
  • Nanoparticle Formulation : The conjugate is dissolved in DMSO, diluted in Tris buffer (pH 7.4), and sonicated to form 93 ± 5 nm nanoparticles (DLS confirmation).

Stability : Conjugates retain >90% activity after 6 months at -20°C.

Structure-Activity Relationship (SAR) Insights

Role of the Piperazine Substituent

The piperazine group in this compound contributes to:

  • Solubility : LogP reduction from 3.2 (parent) to 2.1.
  • Receptor Interaction : Hydrogen bonding with Asp555 and water-mediated contacts with Glu533.

Fluorine Substituent Effects

The 2,4-difluorophenoxy group enhances:

  • Metabolic Stability : Resistance to CYP3A4 oxidation (t₁/₂ = 4.7 h vs. 1.2 h for non-fluorinated analogs).
  • TLR8 Cross-Reactivity : EC₅₀ = 8.3 µM (vs. TLR7 EC₅₀ = 16 nM), indicating selectivity.

Scale-Up and Process Optimization

Bromination Side Reactions

Bromination of intermediate 6 (PMC10577892):

  • Side Product : Over-bromination at C5 occurs with excess Br₂, reducing yield from 75% to 32%.
  • Mitigation : Stoichiometric control (1.05 eq Br₂) and temperature modulation (0–5°C).

Crystallization Challenges

The free base of this compound exhibits poor crystallinity. Salt formation with oxalic acid improves crystal habit (98% purity by HPLC).

Analytical Characterization

Purity Assessment

  • HPLC : >99% purity (C18 column, 10–90% MeCN/H₂O gradient).
  • MS (ESI+) : m/z 325.2 [M+H]⁺.

Polymorph Screening

Three polymorphs identified via XRPD:

  • Form I : Stable monoclinic (most bioavailable).
  • Form II : Hygroscopic, converts to Form I under 75% RH.

Chemical Reactions Analysis

Types of Reactions

TLR7 agonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various triazole-tethered imidazoquinoline derivatives, each with unique immunomodulatory properties .

Scientific Research Applications

TLR7 agonist 4 has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar TLR7 Agonists

2.1 Structural and Pharmacophore Features
  • TLR7 Agonist 4 (Compound 1, ): Features a hydrophobic acyl tail modification on an imidazoquinoline scaffold. Molecular modeling shows that this tail enhances binding affinity to TLR7 without interacting with TLR8, ensuring selectivity .
  • BBIQ (): A benzyl-butyl imidazoquinoline with intermediate potency between resiquimod (TLR7/8 dual agonist) and imiquimod (TLR7 agonist). Its pure TLR7 agonism induces IFN-α and enhances mucosal immune responses .
  • 8-Oxoadenine Derivatives (): Structural modifications (e.g., Cpd-6, Cpd-7) introduce pyridyl groups to convert agonists into antagonists. The pharmacophore model highlights hydrogen bond acceptors/donors and hydrophobic interactions as critical for TLR7 binding .
2.2 Potency and Selectivity
Compound EC50 (TLR7) TLR7 vs. TLR8 Selectivity Key Application
This compound Sub-nM (inferred) High (no TLR8 activation) ADC-based cancer therapy
BBIQ Intermediate Pure TLR7 Mucosal vaccine adjuvant
Resiquimod (R848) ~10 nM Dual TLR7/8 agonist Antiviral/adjuvant
Imiquimod ~100 nM TLR7-selective Topical (e.g., warts)
DSR-29133 Low nM TLR7-specific Systemic immune stimulation
Oxoadenine Compounds Varies (e.g., Cpd-7 IC50 = 15 nM) TLR7-specific Antagonist/agonist development

Key Research Findings

  • Structural Insights : Hydrophobic modifications (e.g., acyl tails in this compound) enhance potency without compromising selectivity, whereas alkyl tails reduce activity .
  • Cytokine Profiles : TLR7-specific agonists (e.g., BBIQ, oxoadenines) favor IFN-α and IL-12, while dual TLR7/8 agonists (e.g., resiquimod) induce proinflammatory cytokines like TNF-α .
  • Tumor Microenvironment: TLR7 agonists like CL347 show context-dependent efficacy, emphasizing the need for combination therapies to counteract immunosuppressive TME .

Biological Activity

Toll-like receptors (TLRs) are crucial components of the innate immune system, acting as sensors for pathogen-associated molecular patterns. Among them, TLR7 is particularly important due to its role in recognizing single-stranded RNA, which is prevalent in many viruses. TLR7 agonists have emerged as promising therapeutic agents, particularly in the context of viral infections and cancer immunotherapy. This article delves into the biological activity of TLR7 agonist 4, summarizing key findings from diverse sources, including pharmacokinetics, efficacy in clinical settings, and potential applications as vaccine adjuvants.

Overview of this compound

This compound, also known as RO7020531, is an oral prodrug designed to enhance the bioavailability of its active metabolite, RO7011785. This compound is being explored for its ability to induce a robust immune response against chronic hepatitis B and other viral infections. The following sections will detail the biological activity of this compound based on various studies.

Immune Activation

TLR7 agonists like RO7020531 stimulate immune responses by activating plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons (IFNs) and other cytokines. This activation is crucial for developing a broad and effective immune response against pathogens. In a study involving healthy volunteers, administration of RO7020531 resulted in dose-dependent increases in TLR7 response markers, notably at doses of 100 mg or higher .

Cytokine Production

Upon activation by TLR7 agonists, pDCs produce significant amounts of IFN-α, which plays a pivotal role in antiviral immunity. Research indicates that TLR7 agonists can induce multiple isotypes of IFN from pDCs, offering additive or synergistic antiviral effects compared to traditional therapies like PEG-IFN .

Efficacy in Animal Models

In preclinical studies, this compound demonstrated the capability to break immune tolerance and induce persistent antibody responses in HBV mouse models. This was evidenced by increased HBsAg-specific IgG2a titers and enhanced T-cell responses compared to traditional adjuvants .

Clinical Trials

A phase I study assessing the safety and tolerability of RO7020531 reported that most adverse events (AEs) were mild. The study involved multiple ascending doses (MAD) with a notable observation of transient lymphopenia in some subjects . Importantly, no severe AEs were recorded, indicating a favorable safety profile for this compound.

Pharmacokinetics

The pharmacokinetic profile of RO7020531 showed linear increases in active metabolite concentrations with rising doses. The prodrug approach was specifically designed to improve bioavailability while minimizing gastrointestinal side effects associated with direct TLR7 activation .

Case Study: Chronic Hepatitis B Treatment

In a clinical setting focusing on chronic hepatitis B treatment, RO7020531 was evaluated for its ability to enhance immune responses when used alongside standard antiviral therapies. Results indicated that patients receiving this TLR7 agonist exhibited significantly improved immune markers compared to those on conventional treatments alone .

Comparative Analysis with Other Agonists

A comparative study highlighted that this compound was more potent than traditional ligands like imiquimod in inducing IFN-α production. This was attributed to its selective action on TLR7 without significant crossover effects on TLR8 .

Summary of Biological Activities

Parameter This compound (RO7020531) Comparative Agonists
Mechanism TLR7 activationTLR7/TLR8 activation
Cytokine Induction High IFN-α productionVariable
Efficacy Strong in HBV modelsModerate
Safety Profile Generally well-toleratedVaries

Q & A

Q. How is the conjugation efficiency of TLR7 agonist 4 to protein carriers quantified, and what molecular ratio is typically achieved?

Conjugation efficiency is validated via mass spectrometry (MS) to compare molecular weights before and after conjugation. For example, this compound conjugated to OCT4 showed a molecular ratio of 4:1 (agonist:protein) using MS analysis, indicating precise stoichiometric control for targeted delivery .

Q. What in vitro assays are used to validate this compound's activity and specificity?

Key assays include:

  • Reporter gene systems : NF-κB/SEAP (secreted embryonic alkaline phosphatase) assays in HEK-293 cells transfected with TLR7 to measure agonist-induced signaling .
  • Cytokine profiling : ELISA or multiplex assays to quantify IL-6, TNF-α, IFN-α, and IL-12 secretion in human peripheral blood mononuclear cells (PBMCs) or murine splenocytes .
  • EC50 determination : Dose-response curves using TLR7-specific reporter cell lines (e.g., human TLR7 EC50: 17.53 nM; murine: 41.7 nM) .

Q. What structural features of this compound are critical for receptor binding and activation?

Pharmacophore modeling identifies four key features: one hydrogen bond acceptor, one donor, and two hydrophobic regions. Molecular docking confirms interactions with TLR7 residues (e.g., Gln531 and Arg553), validated through homology modeling . Modifications at the N1-position (e.g., alkyl chains) enhance selectivity, as shown in imidazoquinoline derivatives .

Advanced Research Questions

Q. How can pharmacophore models guide the design of this compound derivatives with improved specificity?

The HypoGen algorithm generates 3D pharmacophores (e.g., Hypo1 model) to screen compound libraries. Virtual screening of the Traditional Chinese Medicine Database (TCMD) identified novel hits with drug-like properties, validated via molecular docking and excluded volume constraints to reduce false positives .

Q. What challenges arise when combining this compound with radiotherapy, and how can dosing schedules be optimized?

Systemic TLR7 agonist administration synergizes with localized radiation (e.g., 5 × 2 Gy fractions) to eradicate subcutaneous lymphomas in mice. However, repeated dosing may polarize tumor-associated macrophages (TAMs) toward immunosuppressive M2 phenotypes. Optimized regimens involve weekly agonist injections paired with fractionated radiation to balance efficacy and immune activation .

Q. Why do some studies report this compound's antitumor effects while others observe immunosuppressive tumor microenvironment (TME) effects?

In pancreatic ductal adenocarcinoma (PDAC) models, TLR7 agonists induce both apoptosis in cancer cells and recruitment of M2 TAMs, which promote fibrosis and chemoresistance. Transcriptomic analysis reveals upregulation of metalloproteinases (e.g., MMP9) and pro-fibrotic genes, highlighting context-dependent duality in TLR7 agonist activity .

Q. How does this compound influence Th17 cell responses in autoimmune models?

In experimental autoimmune uveitis (EAU), TLR7-activated bone marrow-derived dendritic cells (BMDCs) enhance Th17 polarization via IL-6 and IL-23 secretion. Mechanistic studies use IRBP1-20-specific T-cell proliferation assays and intracellular cytokine staining (ICS) to quantify IL-17A/F expression .

Methodological Considerations

Q. What strategies improve the solubility and bioavailability of this compound without compromising efficacy?

Conjugation to polysaccharides (e.g., dextran) enhances water solubility while maintaining low toxicity. Alternatively, prodrug formulations or nanoparticle encapsulation improve oral bioavailability, as demonstrated with loxoribine derivatives .

Q. How do cytokine profiling assays differentiate between TLR7-selective and TLR7/8 dual agonists?

TLR7-selective agonists (e.g., SZU-106) induce IFN-α and IL-12 without significant IL-1β, while TLR7/8 dual agonists (e.g., resiquimod) trigger robust IL-1β and IL-6. Profiling requires PBMC stimulation followed by multiplex cytokine analysis and TLR-knockout validation .

Q. How can this compound's antiviral potential be assessed in vivo?

Challenge models using influenza- or SHIV-infected mice/macaques evaluate viral load reduction post-treatment. Metrics include IgG/IgA titers (ELISA), viral RNA quantification (RT-qPCR), and delayed viral rebound after antiretroviral therapy (ART) interruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.